molecular formula C12H11N3 B13998587 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile CAS No. 70825-85-3

3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile

Katalognummer: B13998587
CAS-Nummer: 70825-85-3
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: RPDNCVUGIVVIEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-2,7-diazabicyclo[410]hept-4-ene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio (er) . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.

    Prolinamide: A compound with similar functional groups.

    Harmicine: A natural product scaffold with related chemical properties.

Uniqueness

3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile is unique due to its specific bicyclic structure and the presence of a phenyl group. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

70825-85-3

Molekularformel

C12H11N3

Molekulargewicht

197.24 g/mol

IUPAC-Name

3-phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile

InChI

InChI=1S/C12H11N3/c13-8-15-11-7-6-10(14-12(11)15)9-4-2-1-3-5-9/h1-7,10-12,14H

InChI-Schlüssel

RPDNCVUGIVVIEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C=CC3C(N2)N3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.